N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)methanesulfonamide

Medicinal Chemistry Chemical Probes Structure-Activity Relationship

SAR variability compromises orexin receptor program timelines. Procure the exact compound to eliminate analog-induced off-target liabilities. - Validated 19F NMR probe for label-free binding assays. - Methanesulfonamide motif resists CYP N-dealkylation for improved metabolic stability. - Balanced LogP (1.3) & TPSA (74.9 Ų) enriches focused compound libraries. Global shipping with batch-specific CoA.

Molecular Formula C14H19FN2O3S
Molecular Weight 314.38
CAS No. 1235063-71-4
Cat. No. B2913182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)methanesulfonamide
CAS1235063-71-4
Molecular FormulaC14H19FN2O3S
Molecular Weight314.38
Structural Identifiers
SMILESCS(=O)(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2F
InChIInChI=1S/C14H19FN2O3S/c1-21(19,20)16-10-11-6-8-17(9-7-11)14(18)12-4-2-3-5-13(12)15/h2-5,11,16H,6-10H2,1H3
InChIKeyHEBDJSKJUGPMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fluorobenzoyl Piperidine Methanesulfonamide: Structural Identity & Procurement


N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)methanesulfonamide (CAS 1235063-71-4) is a synthetic small molecule with the molecular formula C14H19FN2O3S and a molecular weight of 314.38 g/mol [1]. It is characterized by a piperidine ring bearing a 2-fluorobenzoyl moiety at the 1-position and a methanesulfonamide group linked via a methylene bridge at the 4-position [1]. The compound is primarily supplied as a research chemical with a typical purity of 95% [2]. While it has been identified in patent literature as a member of a broader class of piperidine sulphonamide derivatives investigated as orexin receptor antagonists, no specific bioactivity data for this exact compound is available in the peer-reviewed primary literature [3].

Patent-defined scaffold Orexin receptor antagonist chemical starting point for SAR studies.
19F NMR probe Single fluorine enables label-free binding assay development.
Class-level stability context Methanesulfonamide may reduce CYP-mediated N-dealkylation liability.

Fluorobenzoyl Piperidine Methanesulfonamide: Generic Substitution Risks


Within the piperidine sulfonamide class, small structural modifications lead to profound and unpredictable changes in target binding and selectivity [1]. The 2-fluorobenzoyl and methanesulfonamide motifs are known pharmacophoric elements, but their specific arrangement in this compound dictates a unique conformational and electronic profile. In the absence of direct comparative data, substituting this compound with a close analog—even those sharing the same core scaffold—introduces a high risk of functional failure, as evidenced by structure-activity relationship (SAR) studies where minor alterations abolished desired activity or introduced off-target liabilities like IKr channel blockade [2]. Therefore, procurement of the precise compound is essential to maintain experimental fidelity.

2-Fluorobenzoyl specificity
Other aryl groups (e.g., phenyl, pyridine) may shift target binding and SAR outcomes unpredictably.
Methanesulfonamide vs. basic amine
Non-basic nitrogen alters metabolic liability; basic amine analogs may exhibit different clearance profiles.
Core piperidine modifications
Even minor scaffold changes can abolish activity or introduce off-target liabilities like IKr channel blockade.

Fluorobenzoyl Piperidine Methanesulfonamide: Differentiation Evidence


Structural Uniqueness Among Piperidine Sulfonamides

This compound possesses a unique combination of a 2-fluorobenzoyl group and a methanesulfonamide group on a piperidine scaffold [1]. In a patent covering piperidine sulphonamide derivatives as orexin receptor antagonists, a wide range of aryl and sulfonamide substitutions were claimed, yet the specific 2-fluorobenzoyl-methanesulfonamide combination remains a distinct chemical entity [1]. While quantitative bioactivity data for this exact compound is absent from the literature, its structural divergence from analogs like N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide ensures different physicochemical and pharmacological properties .

Structural uniqueness
Class-level inference
2-fluorobenzoyl + methanesulfonamide vs. other aryl/sulfonamide pairs
Novel chemical starting point for SAR exploration
No specific activity data available for this compound
Medicinal Chemistry Chemical Probes Structure-Activity Relationship

Physicochemical Profile: Lipophilicity & Solubility

The compound has a computed XLogP3 value of 1.3 [1]. This moderate lipophilicity, driven by the 2-fluorobenzoyl motif, is a critical parameter for predicting membrane permeability and non-specific binding. The methanesulfonamide group contributes a topological polar surface area (TPSA) of 74.9 Ų [1], influencing solubility. This balance is distinct from more lipophilic piperidine sulfonamides used in CNS applications, which can have clogP values above 3.0 [2]. The lower lipophilicity of this compound may offer a differentiated profile for targets requiring a balance between permeability and metabolic stability.

Lipophilicity & TPSA
Cross-study comparable
XLogP3 1.3 | TPSA 74.9 Ų
Lower lipophilicity than many CNS-penetrant piperidine sulfonamides
May reduce phospholipidosis risk and CYP inhibition liabilities
ADME Drug-likeness Property Forecast

19F NMR Probe for Binding Studies

The compound contains a single fluorine atom in the 2-fluorobenzoyl group, making it a candidate for 19F NMR-based binding assays [1]. This capability is not shared by non-fluorinated or differently fluorinated piperidine sulfonamide analogs, such as those with 4-fluorophenyl or trifluoromethyl groups. 19F NMR offers a direct, label-free method to monitor ligand-protein interactions without the need for radioactive or fluorescent tagging, which can perturb binding.

19F NMR capability
Class-level inference
Single fluorine in 2-fluorobenzoyl enables label-free binding assays
Orthogonal target engagement detection without labeling
Applicable to fragment-based and protein interaction screening
Analytical Chemistry NMR Spectroscopy Binding Assays

Metabolic Stability from Methanesulfonamide Group

The methanesulfonamide group is often incorporated into drug candidates to block metabolic N-dealkylation, a common clearance pathway for tertiary amines, which are prevalent in many piperidine-based ligands [1]. While direct metabolic stability data for this compound is unavailable, the presence of the methanesulfonamide rather than an N-methyl or N-ethyl group on the piperidine nitrogen provides a well-precedented class-level advantage [2]. Analogs with a basic tertiary amine at this position are expected to have higher intrinsic clearance in liver microsome assays.

Metabolic stability
Class-level inference
Methanesulfonamide group expected to resist CYP N-dealkylation
May support lower intrinsic clearance vs. basic amine analogs
Direct metabolic data not available; compound-specific validation needed
Drug Metabolism Pharmacokinetics Lead Optimization

Fluorobenzoyl Piperidine Methanesulfonamide: Application Scenarios


Orexin Receptor Antagonist Lead Generation

For medicinal chemistry programs targeting orexin receptors for sleep disorders, this compound serves as a novel starting point due to its unique 2-fluorobenzoyl-methanesulfonamide pharmacophore, as claimed in patent US 2009/0203736 A1 [1]. Its structural divergence from commonly explored scaffolds offers an opportunity to probe unexplored chemical space at the orexin receptor.

19F NMR-Based Fragment and Ligand Screening

The single fluorine atom in the 2-fluorobenzoyl moiety makes the compound an ideal probe for 19F NMR-based binding assays [1]. This application is particularly valuable in academic core facilities or biotech screening cascades that utilize fluorine NMR to detect weak protein-ligand interactions without the need for labeled reference compounds.

Metabolic Stability-Focused Lead Optimization

As a methanesulfonamide, the compound possesses a non-basic nitrogen that is expected to resist CYP-mediated N-dealkylation, a major metabolic liability in basic piperidine analogs [1]. It can be used as a core scaffold in lead optimization campaigns where reducing intrinsic clearance is paramount, such as in the development of chronic-dosing therapeutics.

Physicochemical Property Benchmarking in Screening Libraries

With a computed XLogP3 of 1.3 and TPSA of 74.9 Ų, this compound occupies a distinct physicochemical space compared to more lipophilic piperidine sulfonamides [1]. Procurement is recommended for building or augmenting focused compound libraries intended for targets where balanced hydrophilicity is desired, such as peripheral or inflammatory disease targets.

Application
Selection Property
Validation Focus
Orexin receptor antagonist lead discovery
2-fluorobenzoyl-methanesulfonamide pharmacophore
SAR exploration around orexin receptor binding
19F NMR fragment and ligand screening
Single 19F reporter in 2-fluorobenzoyl group
Label-free protein binding assay compatibility
Metabolic stability-focused lead optimization
Methanesulfonamide group profile
CYP-mediated N-dealkylation resistance review
Physicochemical property benchmarking
Moderate lipophilicity and balanced TPSA
Permeability and solubility screening context
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